(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine
Overview
Description
“(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 438571-18-7 . It has a molecular weight of 147.18 . The IUPAC name for this compound is (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to “(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine”, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The structure-based design strategy was used to design these derivatives .
Molecular Structure Analysis
The InChI code for “(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is 1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is a solid at room temperature . It has a boiling point of 374.6±27.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .
Scientific Research Applications
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- Application Summary : These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .
- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
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- Application Summary : The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .
- Methods of Application : This review provides an overview of recent synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .
- Results or Outcomes : The developed methods have been demonstrated in the synthesis of bioactive molecules and natural products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJFVMXOTLVYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622054 | |
Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |
CAS RN |
438571-18-7 | |
Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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